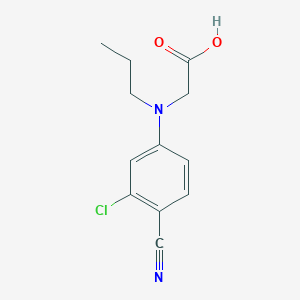
2-(3-chloro-4-cyano-N-propylanilino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-4-cyano-N-propylanilino)acetic acid, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been extensively studied for its potential applications in various research fields. One of the primary areas of research is in the field of inflammation. 2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. 2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been shown to selectively inhibit COX-2, which is the isoform of COX that is primarily responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
2-(3-chloro-4-cyano-N-propylanilino)acetic acid has been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties. It has been demonstrated to reduce the production of prostaglandins, which are involved in the inflammatory response. 2-(3-chloro-4-cyano-N-propylanilino)acetic acid has also been shown to reduce pain and fever in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid is its potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 2-(3-chloro-4-cyano-N-propylanilino)acetic acid. One area of research is in the development of more potent and selective COX-2 inhibitors. Another area of research is in the development of new applications for 2-(3-chloro-4-cyano-N-propylanilino)acetic acid, such as in the treatment of cancer or infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-chloro-4-cyano-N-propylanilino)acetic acid and its potential side effects.
Synthesis Methods
2-(3-chloro-4-cyano-N-propylanilino)acetic acid can be synthesized through a multistep process that involves the reaction of 3-chloro-4-cyanobenzylamine with ethyl 2-bromoacetate, followed by hydrolysis of the resulting ester to yield 2-(3-chloro-4-cyano-N-propylanilino)acetic acid. The purity of the final product can be improved through recrystallization.
properties
IUPAC Name |
2-(3-chloro-4-cyano-N-propylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-5-15(8-12(16)17)10-4-3-9(7-14)11(13)6-10/h3-4,6H,2,5,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASPKEIGBYXBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C1=CC(=C(C=C1)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-cyano-N-propylanilino)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Thiophen-3-ylmethyl)-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B7560471.png)

![1-[1-[(2,4-dimethylphenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7560483.png)




![2-[5-(diethylsulfamoyl)pyridin-2-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7560520.png)
![2,5-Pyrrolidinedione, 1-[2-(1-pyrrolydinylcarbonyl)ethyl]-](/img/structure/B7560525.png)
![(3-Aminocyclohexyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7560528.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![1-(4-fluorophenyl)-2-methyl-N-[3-(2-methylpiperidin-1-yl)propyl]-5-phenylpyrrole-3-carboxamide](/img/structure/B7560548.png)
